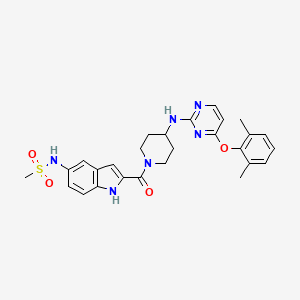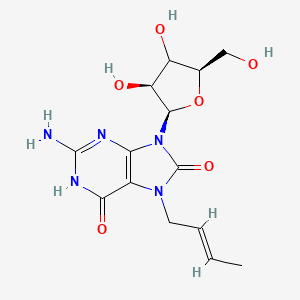
TLR7 agonist 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7 agonist 10: is a small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells, macrophages, and B cells. Activation of TLR7 by agonists like this compound can induce the production of cytokines and chemokines, leading to an enhanced immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of TLR7 agonist 10 involves the use of triazole tethered imidazoquinolinesThe reaction conditions often involve the use of anhydrous methanol and sodium methoxide, with the reaction mixture heated at 65°C for an hour .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the synthesis of similar compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : TLR7 agonist 10 undergoes various chemical reactions, including substitution reactions and click chemistry. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the synthesis of this compound include sodium methoxide, anhydrous methanol, and 1-azido-4-chlorobenzene. The reaction conditions typically involve heating the reaction mixture to moderate temperatures (e.g., 65°C) and using inert atmospheres to prevent unwanted side reactions .
Major Products: : The major products formed from these reactions are triazole tethered imidazoquinolines, which exhibit potent TLR7 agonistic activity. These products are characterized using various spectroscopic techniques to confirm their structure and purity .
Applications De Recherche Scientifique
Chemistry: : In chemistry, TLR7 agonist 10 is used as a tool to study the activation of TLR7 and its downstream signaling pathways. It helps in understanding the molecular mechanisms involved in immune responses .
Biology: : In biological research, this compound is used to investigate the role of TLR7 in immune cell activation and cytokine production. It is also used to study the interactions between TLR7 and other immune receptors .
Medicine: It is also being explored for its therapeutic potential in treating chronic viral infections and cancer by activating the innate immune system .
Industry: : In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents. It is also used in the formulation of topical treatments for skin conditions such as basal cell carcinoma and actinic keratosis .
Mécanisme D'action
TLR7 agonist 10 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and type I interferons .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to TLR7 agonist 10 include imiquimod, resiquimod, gardiquimod, and CL097. These compounds also activate TLR7 and exhibit similar immunomodulatory properties .
Uniqueness: : this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other TLR7 agonists .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to activate TLR7 and enhance immune responses makes it a valuable tool in the study of immunology and the development of new immunotherapeutic agents.
Propriétés
Formule moléculaire |
C14H19N5O6 |
|---|---|
Poids moléculaire |
353.33 g/mol |
Nom IUPAC |
2-amino-7-[(E)-but-2-enyl]-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H19N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h2-3,6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/b3-2+/t6-,8?,9+,12-/m1/s1 |
Clé InChI |
LJURNVUSXGMFOJ-DZSBAJOASA-N |
SMILES isomérique |
C/C=C/CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
CC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


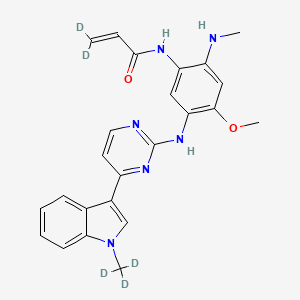
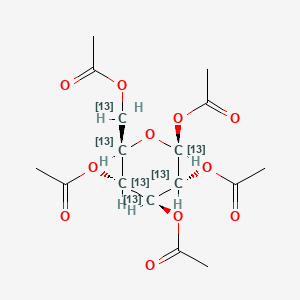

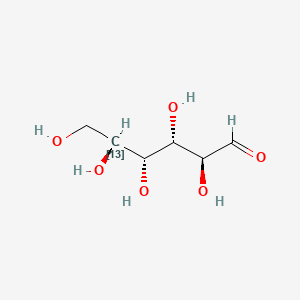
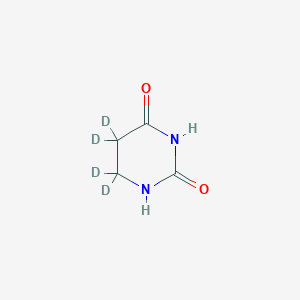
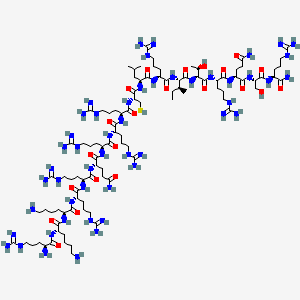

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
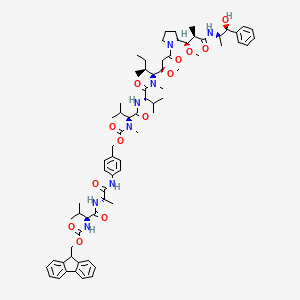
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
